molecular formula C19H16ClFN4O3S2 B2875893 2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide CAS No. 389072-98-4

2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide

Cat. No.: B2875893
CAS No.: 389072-98-4
M. Wt: 466.93
InChI Key: BDHAROAVRCTGSS-UHFFFAOYSA-N
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Description

2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of multiple functional groups, including chloro, ethoxy, amino, and fluorobenzamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide typically involves multiple steps:

    Formation of Thiadiazole Core: The synthesis begins with the formation of the 1,3,4-thiadiazole core. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Amino Group: The next step involves the introduction of the 4-ethoxyphenylamino group. This can be done through a nucleophilic substitution reaction where the amino group is introduced to the thiadiazole core.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the 6-fluorobenzamide moiety to the thiadiazole core. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound, in particular, is explored for its potential to inhibit specific enzymes or pathways involved in disease processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of thiadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-ethoxyphenyl)acetamide: Shares the ethoxyphenyl and chloro groups but lacks the thiadiazole and fluorobenzamide moieties.

    N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Contains a thiazole ring and fluorophenyl group but differs in the overall structure and functional groups.

Uniqueness

The uniqueness of 2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiadiazole ring, in particular, is significant for its potential therapeutic applications, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Properties

IUPAC Name

2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O3S2/c1-2-28-12-8-6-11(7-9-12)22-15(26)10-29-19-25-24-18(30-19)23-17(27)16-13(20)4-3-5-14(16)21/h3-9H,2,10H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHAROAVRCTGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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